molecular formula C11H13BrO3 B13334042 2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid

2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B13334042
M. Wt: 273.12 g/mol
InChI Key: UHVJHGDAPSHXDB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, along with a hydroxy and a methyl group on a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the bromination of a phenylacetic acid derivative, followed by a series of reactions to introduce the hydroxy and methyl groups. For instance, the radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator can be employed . This intermediate can then undergo further reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromophenyl)-3-oxo-3-methylbutanoic acid.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of 2-(4-Azidophenyl)-3-hydroxy-3-methylbutanoic acid or 2-(4-Cyanophenyl)-3-hydroxy-3-methylbutanoic acid.

Scientific Research Applications

2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar structure but lacks the hydroxy and methyl groups.

    2-(4-Bromophenyl)ethanol: Contains a hydroxy group but lacks the butanoic acid chain.

    4-Bromophenylpropanoic acid: Similar structure but with a different carbon chain length.

Uniqueness

2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-(4-bromophenyl)-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C11H13BrO3/c1-11(2,15)9(10(13)14)7-3-5-8(12)6-4-7/h3-6,9,15H,1-2H3,(H,13,14)

InChI Key

UHVJHGDAPSHXDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)Br)C(=O)O)O

Origin of Product

United States

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